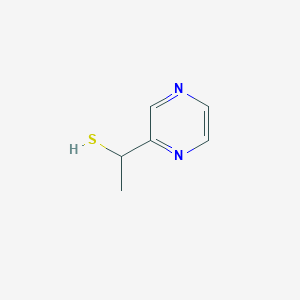
1-(Pyrazin-2-yl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazin-2-yl)ethanethiol is an organic compound with the molecular formula C6H8N2S. It is a colorless liquid known for its sulfurous, meaty, and cabbage-like odor . This compound is used as a flavoring agent and serves as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, petrochemicals, and dyestuff industries .
Méthodes De Préparation
1-(Pyrazin-2-yl)ethanethiol can be synthesized through various methods. One common approach involves the reaction of 2-vinylpyrazine with thiolactic acid, followed by the conversion of the thiolester to this compound . Another method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(Pyrazin-2-yl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Pyrazin-2-yl)ethanethiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: This compound is studied for its potential antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 1-(Pyrazin-2-yl)ethanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparaison Avec Des Composés Similaires
1-(Pyrazin-2-yl)ethanethiol can be compared with other similar compounds, such as:
Pyrazine: A simpler structure with no thiol group, used in flavor and fragrance industries.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring fused with a pyrazine ring and exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyrazine derivatives: Known for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrazine derivatives.
Propriétés
Formule moléculaire |
C6H8N2S |
|---|---|
Poids moléculaire |
140.21 g/mol |
Nom IUPAC |
1-pyrazin-2-ylethanethiol |
InChI |
InChI=1S/C6H8N2S/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 |
Clé InChI |
DLIXQARHVFLQHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


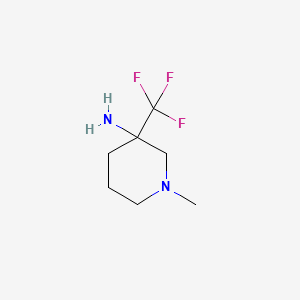
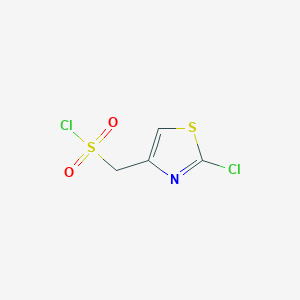
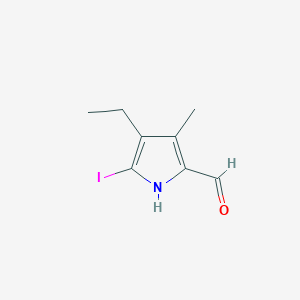
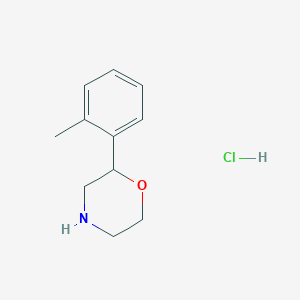
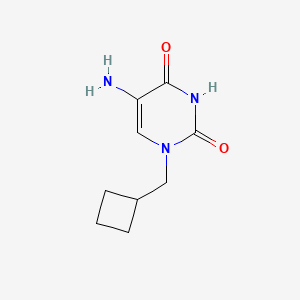
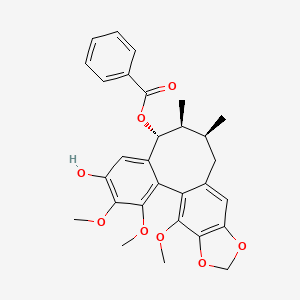

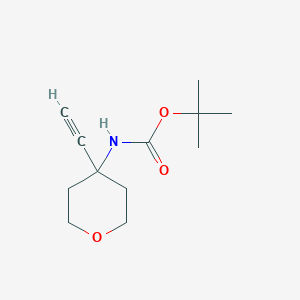
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)

![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)

![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)
